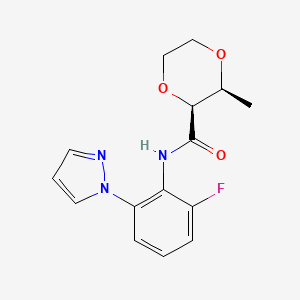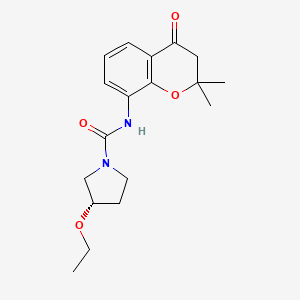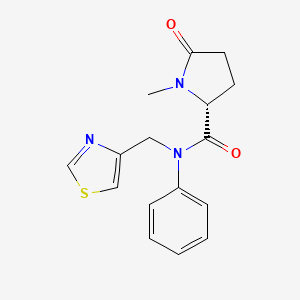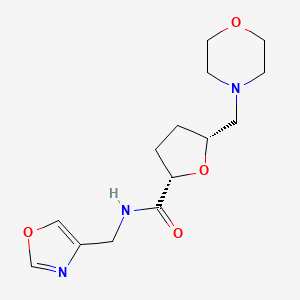
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its potential in treating various diseases, such as cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves the inhibition of several kinases, including JAK2, FLT3, and RET. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer. In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is its specificity for certain kinases, such as JAK2, FLT3, and RET. This specificity allows for targeted inhibition of these kinases, which may lead to fewer side effects compared to non-specific kinase inhibitors.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in lab experiments.
Orientations Futures
For this compound include continuing to study its potential as a therapeutic agent and investigating its potential for other diseases.
Méthodes De Synthèse
The synthesis of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves several steps. The starting material is 2-fluoro-6-nitrophenol, which is converted to the corresponding amine through reduction with sodium borohydride. The amine is then reacted with pyrazole-1-carboxylic acid to form the pyrazole amide. The final step involves the cyclization of the pyrazole amide with 3-methyl-1,4-dioxane-2-carboxylic acid chloride to form the desired compound.
Applications De Recherche Scientifique
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide has been extensively studied for its potential in treating cancer and inflammatory disorders. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Propriétés
IUPAC Name |
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-10-14(22-9-8-21-10)15(20)18-13-11(16)4-2-5-12(13)19-7-3-6-17-19/h2-7,10,14H,8-9H2,1H3,(H,18,20)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHNJRDYOJDJZ-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R)-2-ethyloxolan-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346347.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)

![(3aR,6aS)-2-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346366.png)
![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)


![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)
![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)

![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)